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molecular formula C6H8N2 B169954 1-Cyclopropyl-1H-imidazole CAS No. 135207-17-9

1-Cyclopropyl-1H-imidazole

Cat. No. B169954
M. Wt: 108.14 g/mol
InChI Key: LMUSCNPAUSJVDG-UHFFFAOYSA-N
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Patent
US08378108B2

Procedure details

Cyclopropyl-1H-imidazole (1.18 g, 10.9 mmol) was dissolved in methylene chloride (0.1 M), cooled to 5-10° C., and 1,3-dibromo-5,5-dimethylhydantoin (1.59 g, 5.57 mmol) was added. The temperature was maintained between 5-10° C. and the reaction was stirred for 2 hours. Solvent was removed from the reaction mixture under reduced pressure, and the residue was purified by column chromatography (eluting with 1%-7% methanol in methylene chloride, 5% methanol/methylene chloride) to afford 620 mg (37% yield) of 5-bromo-1-cyclopropyl-1H-imidazole.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[CH:8]=[CH:7][N:6]=[CH:5]2)[CH2:3][CH2:2]1.[Br:9]N1C(C)(C)C(=O)N(Br)C1=O>C(Cl)Cl>[Br:9][C:8]1[N:4]([CH:1]2[CH2:3][CH2:2]2)[CH:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
C1(CC1)N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.59 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained between 5-10° C.
CUSTOM
Type
CUSTOM
Details
Solvent was removed from the reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (eluting with 1%-7% methanol in methylene chloride, 5% methanol/methylene chloride)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CN=CN1C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 620 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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